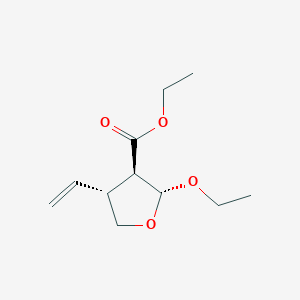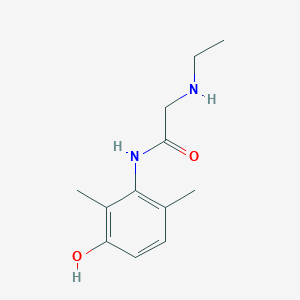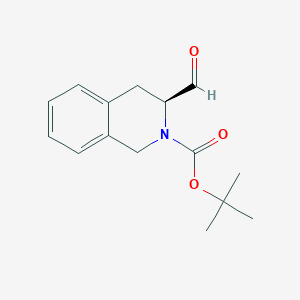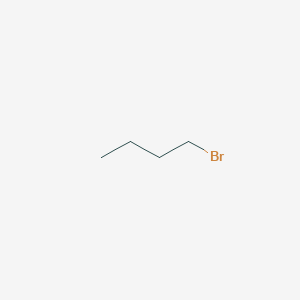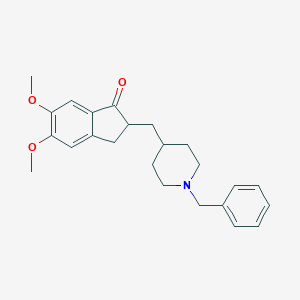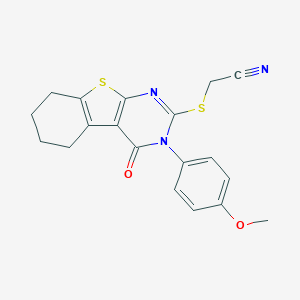
Necrostatin-5
Vue d'ensemble
Description
Identification and Inhibition of RIP1 Kinase
Necrostatin-5, along with other necrostatins, has been identified as an inhibitor of necroptosis, a regulated form of necrotic cell death. Necrostatin-1, a closely related compound, was the first to be discovered as a selective allosteric inhibitor of RIP1 kinase, which is a crucial molecule in the necroptosis pathway. This compound, similar to necrostatin-1 and necrostatin-3, targets RIP1 kinase but operates through a distinct mechanism .
Structural Insights into RIP1 Inhibition
The structural basis of RIP1 inhibition by necrostatins has been elucidated through crystallography. Necrostatins occupy a hydrophobic pocket in the kinase domain of RIP1, stabilizing it in an inactive conformation. This interaction is facilitated by conserved amino acids in the activation loop of RIP1. The structural analysis provides a foundation for understanding how necrostatins, including this compound, inhibit RIP1 and offers insights for drug design .
Cardioprotective Effects and Mitochondrial Interactions
Necrostatin has demonstrated cardioprotective effects by modulating the opening of the mitochondrial permeability transition pore (MPTP), which is a key event in ischemia-reperfusion injury. Studies using necrostatin-1 have shown that its protective effects in myocardial ischemia are dependent on the presence of cyclophilin-D, a component of the MPTP .
Neuroprotection and Anti-inflammatory Properties
Necrostatin-1 has been shown to reduce histopathology and improve functional outcomes in models of traumatic brain injury (TBI). It appears to play a significant role in the pathogenesis of cell death and inflammation following TBI, suggesting that this compound may have similar therapeutic potential .
Therapeutic Implications in Various Diseases
The role of necrostatin-1 in disease models has been extensively studied, demonstrating its ability to ameliorate necroptotic cell death in inflammatory, cardiovascular, and neurological diseases. This suggests that this compound could also have broad therapeutic applications .
Reduction of Oxidative Damage and Inflammation in Neonatal Hypoxia-Ischemia
Necrostatin-1 has been found to decrease oxidative damage and inflammation in a model of neonatal hypoxia-ischemia, indicating that this compound might also be effective in managing cellular necrosis therapeutically .
Anti-inflammatory Efficacy in Osteoarthritis
Necrostatin-1 has shown promise in reducing inflammation and apoptosis in osteoarthritis models, which could imply similar benefits for this compound in inflammatory conditions .
Efficacy in Large Animal Models of Ischemia/Reperfusion Injury
The efficacy of necrostatin-1 in reducing cell death and infarct size after ischemia/reperfusion injury has been demonstrated in a porcine model, which is relevant to human disease. This supports the potential for this compound in similar clinical scenarios .
Inhibition of Proapoptotic Proteins
Necrostatin-1 has been shown to prevent the integration of proapoptotic proteins into mitochondria, which is a mechanism that could also be relevant for this compound in protecting against cell death in neurodegenerative conditions .
Pharmacokinetics and Bioavailability
A quantitative analysis of necrostatin-1 has provided insights into its pharmacokinetics and bioavailability in rats. This information is crucial for understanding the in vivo behavior of necrostatins and could be applicable to this compound as well .
Applications De Recherche Scientifique
Activités antioxydantes
Necrostatin-5, comme son composé apparenté Necrostatin-1, a été trouvé pour avoir des activités antioxydantes potentielles . Ces composés ont été évalués pour leurs activités de piégeage des radicaux, et les deux ont montré des résultats prometteurs . Ils ont été testés pour leur capacité de réduction des ions cuivriques et leur activité de type superoxyde dismutase (SOD), suggérant leur potentiel en tant qu'antioxydants .
Inhibition de la nécroptose
This compound est un puissant inhibiteur de la nécroptose de petite molécule . La nécroptose est une forme de mort cellulaire programmée qui est morphologiquement similaire à la nécrose . En inhibant cette voie, this compound peut potentiellement prévenir ou réduire la mort cellulaire .
Potentiel thérapeutique dans diverses maladies
La nécroptose est impliquée dans divers troubles physiopathologiques, notamment les maladies inflammatoires, neurodégénératives, infectieuses et malignes . En inhibant la nécroptose, this compound pourrait potentiellement être utilisé comme agent thérapeutique dans le traitement de ces maladies .
Inhibition de la kinase de protéine interagissant avec le récepteur (RIP)
This compound, comme Necrostatin-1, inhibe la kinase adaptatrice associée au récepteur du domaine de mort RIP1
Mécanisme D'action
Target of Action
Necrostatin-5 primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1, along with RIPK3 and Mixed Lineage Kinase Domain-Like Protein (MLKL), are the core components of the necroptosis signaling pathway . Necroptosis is a type of programmed cell death that is morphologically similar to necrosis . These proteins play a crucial role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound inhibits necroptosis by indirectly inhibiting RIPK1 kinase . The inhibition of RIPK1 kinase by this compound prevents the death of cells treated with Tumor Necrosis Factor-alpha (TNF-α) . It’s important to note that this compound inhibits RIPK1 in a manner distinct from other necrostatins .
Biochemical Pathways
The activation of necroptosis is initiated by signals from death receptors in the Tumor Necrosis Factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1 and RIPK3, as well as MLKL, which is the substrate of RIPK3, are key components in the necroptosis signaling pathway . This compound, by inhibiting RIPK1, affects this pathway and thereby influences the process of necroptosis .
Result of Action
The inhibition of RIPK1 by this compound leads to the prevention of necroptosis, a form of cell death . This results in the survival of cells that would otherwise undergo necroptosis . The specific molecular and cellular effects of this compound’s action are still under investigation.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain cytokines and pattern recognition receptors (PRRs) can mediate necroptosis . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Necrostatin-5 plays a crucial role in biochemical reactions by inhibiting the necroptosis pathway. It interacts with several key biomolecules, including RIP1 kinase. This compound inhibits the activity of RIP1 kinase, which is essential for the formation of the necrosome complex that drives necroptosis. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It has been shown to protect cells from necroptosis-induced cell death, thereby preserving cell viability. This compound influences cell signaling pathways by inhibiting the activation of RIP1 and RIP3, which are critical for the propagation of necroptotic signals. This inhibition leads to reduced cell death and inflammation in various cellular models . Additionally, this compound has been reported to modulate gene expression and cellular metabolism by preventing the activation of necroptosis-related genes and pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the indirect inhibition of RIP1 kinase activity. This compound binds to RIP1 and prevents its interaction with other components of the necrosome complex, such as RIP3 and MLKL. This inhibition blocks the phosphorylation and activation of MLKL, thereby preventing the execution of necroptosis. This compound also affects gene expression by inhibiting the transcription of necroptosis-related genes, further reducing the cellular response to necroptotic stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity over extended periods. Its effectiveness may decrease over time due to potential degradation or changes in cellular conditions. Long-term studies have shown that this compound can provide sustained protection against necroptosis in both in vitro and in vivo models, although its efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and disruption of normal cellular functions. Studies have shown that the optimal dosage of this compound for therapeutic purposes should be carefully determined to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to necroptosis. It interacts with enzymes and cofactors that regulate the necroptosis pathway, including RIP1 and RIP3. By inhibiting these enzymes, this compound modulates metabolic flux and reduces the production of necroptosis-related metabolites. This inhibition helps to maintain cellular homeostasis and prevent the detrimental effects of necroptosis on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells. This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on the necroptosis pathway. The distribution of this compound within tissues may vary depending on factors such as tissue type, blood flow, and cellular uptake mechanisms .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It can be found in the cytoplasm, where it interacts with RIP1 and other components of the necrosome complex. This compound may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and prevent necroptosis-induced mitochondrial damage. The subcellular localization of this compound is critical for its ability to effectively inhibit the necroptosis pathway .
Propriétés
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-13-8-6-12(7-9-13)22-18(23)16-14-4-2-3-5-15(14)26-17(16)21-19(22)25-11-10-20/h6-9H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONMECBFMCKBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC#N)SC4=C3CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365590 | |
| Record name | Necrostatin-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337349-54-9 | |
| Record name | Necrostatin-5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Necrostatin-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



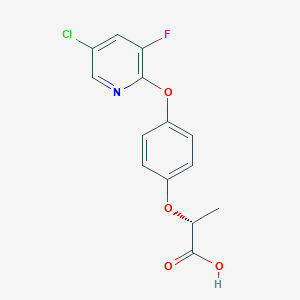
![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
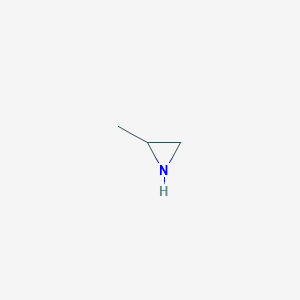

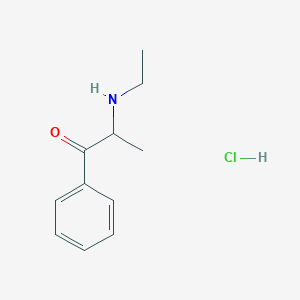

![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)


